molecular formula C19H20F2N2O2 B2410145 2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797318-20-7

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2410145
CAS No.: 1797318-20-7
M. Wt: 346.378
InChI Key: PYRGLPQAAUNBAM-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a difluorobenzamide core and a methoxypiperidinyl phenyl group.

Preparation Methods

The synthesis of 2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves several steps, including condensation, acylation, and thioetherification reactions . The synthetic route often starts with 2,6-difluorobenzamide as the starting material, which undergoes various chemical transformations to yield the final product. Industrial production methods may involve large-scale preparation techniques, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can be compared with other similar compounds, such as:

    2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide: This compound has a similar structure but with a different methoxy group position.

    2,4,6-trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)-2-pyridyl)benzamide: This compound has additional fluorine atoms and a different piperidine substitution.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRGLPQAAUNBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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